4-Bromobutylphosphonic acid

Descripción

Significance of Phosphonic Acid Functionality in Molecular Design and Applications

The phosphonic acid moiety is a versatile functional group that imparts a range of desirable properties to organic molecules. Its ability to act as a bioisostere for carboxylic acids and phosphates has made it a valuable component in the design of therapeutic agents. frontiersin.org Phosphonates are known to be effective enzyme inhibitors, particularly for those that process phosphate (B84403) and pyrophosphate substrates. frontiersin.org This has led to their investigation in the development of drugs for a variety of conditions. frontiersin.org

Beyond the biomedical field, the strong binding affinity of phosphonic acids for metal oxides has been exploited in the functionalization of surfaces. unive.itmdpi.com This property is crucial for the development of advanced materials, including sensors, catalysts, and components for perovskite solar cells. rsc.org The ability of phosphonic acids to self-assemble and form ordered monolayers allows for the precise modification of surface properties. nih.govrsc.org

Overview of ω-Bromoalkylphosphonates as Key Building Blocks in Organic Synthesis

ω-Bromoalkylphosphonates are a class of bifunctional compounds that have emerged as indispensable tools in organic synthesis. unive.itmdpi.com These molecules contain both a phosphonate (B1237965) ester group and a terminal bromine atom, allowing for sequential and site-selective reactions. The phosphonate group can be carried through various synthetic transformations and later hydrolyzed to the corresponding phosphonic acid, while the bromoalkyl chain provides a reactive handle for nucleophilic substitution or other coupling reactions. unive.itmdpi.com

The synthesis of these building blocks is most commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with a dibromoalkane. mdpi.comresearchgate.net Optimization of this reaction is crucial to favor the desired mono-substitution product over the di-substituted byproduct. mdpi.comresearchgate.net Recent research has focused on improving the sustainability and efficiency of this process. unive.itmdpi.com

The versatility of ω-bromoalkylphosphonates is demonstrated by their use in the synthesis of a wide array of complex molecules. For instance, they have been employed in the creation of novel quinone derivatives with potential applications in biomedicine and photoelectrochemistry. unive.itmdpi.commdpi.com They also serve as precursors for other valuable synthetic intermediates, such as ω-azidoalkylphosphonates, through nucleophilic substitution of the bromide. tandfonline.com Furthermore, compounds like 4-bromobutylphosphonic acid are utilized as linkers in the development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality. medchemexpress.commedchemexpress.eumedchemexpress.com

The following table provides a summary of key ω-bromoalkylphosphonates and their precursors, highlighting their role as synthetic intermediates.

| Compound Name | Chemical Formula | Role in Synthesis |

| Diethyl (4-bromobutyl)phosphonate | C8H18BrO3P | Precursor to this compound and other functionalized phosphonates. tcichemicals.comtcichemicals.com |

| 1,4-Dibromobutane (B41627) | C4H8Br2 | Starting material for the synthesis of diethyl (4-bromobutyl)phosphonate via the Michaelis-Arbuzov reaction. mdpi.com |

| Triethyl phosphite | C6H15O3P | Reagent in the Michaelis-Arbuzov reaction for the formation of the phosphonate ester. mdpi.com |

| Diisopropyl (4-bromobutyl)phosphonate | C10H22BrO3P | An alternative ester of this compound, used in various synthetic applications. sigmaaldrich.com |

The strategic incorporation of the phosphonic acid functionality, often facilitated by the use of ω-bromoalkylphosphonate building blocks like this compound and its esters, continues to be a powerful approach in the design and synthesis of advanced molecules for a multitude of applications.

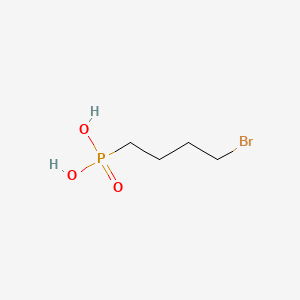

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFARGAYPHUQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-14-3 | |

| Record name | (4-Bromobutyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromobutylphosphonic Acid and Its Derivatives

Michaelis-Arbuzov Reaction Optimization for ω-Bromoalkylphosphonates

The synthesis of ω-bromoalkylphosphonates, such as the diethyl ester of 4-bromobutylphosphonic acid, via the Michaelis-Arbuzov reaction presents a specific challenge: selectivity. When reacting an α,ω-dibromoalkane (e.g., 1,4-dibromobutane) with a trialkyl phosphite (B83602), the reaction can occur at one or both bromine-substituted carbon atoms. nih.govunive.it Historically, to favor the desired monosubstituted product, a large excess of the dibromoalkane was employed, a method that is inefficient and lacks sustainability. unive.it Consequently, research has focused on optimizing the reaction conditions to improve yields and enhance the environmental and economic viability of the process. mdpi.comunive.it

Recent advancements have led to highly efficient and sustainable protocols for the synthesis of diethyl ω-bromoalkylphosphonates. These methods focus on optimizing solvent use, temperature, reactant ratios, and byproduct removal to maximize the yield of the desired monosubstituted product while minimizing waste. unive.itresearchgate.net

A key improvement in the sustainability of the Michaelis-Arbuzov reaction is the implementation of solvent-free, or neat, reaction conditions. wikipedia.orgunive.it Eliminating solvents reduces chemical waste, simplifies product isolation, and lowers costs, contributing to a greener chemical process. nih.govresearchgate.net The reaction between α,ω-dibromoalkanes and triethyl phosphite proceeds effectively without a solvent, a practice that has become standard in optimized procedures. unive.it

The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed efficiently. unive.itnih.gov For the synthesis of ω-bromoalkylphosphonates from α,ω-dibromoalkanes, a reaction temperature of 140 °C has been identified as optimal. unive.itresearchgate.net This temperature is high enough to drive the reaction forward at a reasonable rate and also facilitates the continuous removal of the volatile byproduct, bromoethane. nih.govunive.it

A significant step towards a more sustainable synthesis is the use of an equimolar ratio of the α,ω-dibromoalkane and triethyl phosphite. unive.it This approach avoids the need for a large, wasteful excess of the dibromoalkane. The key to preventing the formation of the di-substituted byproduct under these conditions is the slow, dropwise addition of the triethyl phosphite to the heated dibromoalkane. unive.it This ensures that the concentration of the phosphite remains low throughout the reaction, favoring the monosubstitution pathway. unive.itresearchgate.net

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Reactant Ratio (Dibromoalkane:Triethyl Phosphite) | 1:1 (Equimolar) | Enhances sustainability by avoiding excess reagent waste. unive.it |

| Solvent | None (Solventless) | Reduces chemical waste and simplifies purification. unive.itnih.gov |

| Temperature | 140 °C | Ensures an adequate reaction rate and facilitates byproduct removal. unive.itresearchgate.net |

| Reagent Addition | Slow, dropwise addition of triethyl phosphite | Minimizes the concentration of phosphite to prevent di-substitution. unive.it |

The primary side reaction of concern in the synthesis of ω-bromoalkylphosphonates is the formation of tetraethyl alkylene-diphosphonates, the di-substituted product. nih.govunive.it This occurs when both bromine atoms of the α,ω-dibromoalkane molecule react with triethyl phosphite. As discussed, this side reaction is effectively suppressed by using equimolar amounts of reactants and employing the slow addition of the phosphite. unive.itresearchgate.net

Another potential side reaction, particularly with prolonged heating or during the distillation of products derived from 1,4-dibromobutane (B41627), is the formation of 6-membered ring phostones (2-alkoxy-2-oxo-1,2-oxaphosphinane). nih.gov These cyclic esters are phosphorous analogues of lactones and can arise from intramolecular reactions. nih.gov Careful control of reaction time and purification conditions is necessary to minimize the formation of such byproducts.

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Di-substitution | Reaction at both ends of the dibromoalkane to form a diphosphonate. nih.gov | Slow, dropwise addition of triethyl phosphite to an equimolar amount of the dibromoalkane. unive.it |

| Phostone Formation | Intramolecular cyclization to form a cyclic phosphonic ester. nih.gov | Avoiding prolonged heating and carefully controlling distillation conditions. nih.gov |

Analysis of Concurrent Processes and Side Reactions

Diethyl (4-Bromobutyl)phosphonate Generation

The generation of diethyl (4-bromobutyl)phosphonate is most effectively accomplished via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, 1,4-dibromobutane. The mechanism is initiated by the nucleophilic attack of the phosphorus atom of the triethyl phosphite on one of the bromine-bearing carbon atoms of 1,4-dibromobutane. This results in the formation of a phosphonium salt intermediate. In the subsequent step, the bromide ion acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt, leading to the formation of the diethyl (4-bromobutyl)phosphonate and ethyl bromide as a byproduct.

To favor the mono-phosphonation product and minimize the formation of the di-phosphonated byproduct, an excess of 1,4-dibromobutane is typically employed. The reaction is often carried out at elevated temperatures.

| Reactants | Product | Reaction Conditions |

| Triethyl phosphite, 1,4-Dibromobutane (excess) | Diethyl (4-bromobutyl)phosphonate | Elevated temperature |

The final step to obtain this compound is the hydrolysis of the diethyl ester. This is commonly achieved by refluxing with a strong acid, such as concentrated hydrochloric acid. This process cleaves the ethyl ester groups, yielding the free phosphonic acid.

Di-phosphonation Pathways

A potential side reaction during the synthesis of diethyl (4-bromobutyl)phosphonate is the formation of a di-phosphonated product, tetraethyl butane-1,4-diphosphonate. This occurs when a second molecule of triethyl phosphite reacts with the remaining bromoalkyl group of the initially formed diethyl (4-bromobutyl)phosphonate.

This di-phosphonation is more likely to occur if the stoichiometry of the reactants is not carefully controlled, particularly if triethyl phosphite is used in excess or in a 1:1 molar ratio with 1,4-dibromobutane. The formation of the di-phosphonated product is a consequence of the remaining bromine atom in the mono-phosphonated product still being susceptible to nucleophilic attack by the phosphite.

| Reactants | Byproduct |

| Diethyl (4-bromobutyl)phosphonate, Triethyl phosphite | Tetraethyl butane-1,4-diphosphonate |

Intramolecular Cyclization Mechanisms

While not a primary synthetic route to a specific target, the potential for intramolecular cyclization of this compound or its derivatives exists, particularly under basic conditions. For instance, treatment of diethyl (4-bromobutyl)phosphonate with a strong base could potentially lead to an intramolecular substitution reaction. The phosphonate (B1237965) anion, or a carbanion alpha to the phosphonate, could act as a nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion. This would result in the formation of a cyclic phosphonate ester.

However, the formation of a five-membered ring in this manner would be in competition with intermolecular reactions. The probability of such a cyclization depends on various factors, including the concentration of the substrate and the specific reaction conditions employed. There is limited direct evidence in the literature for this specific intramolecular cyclization as a high-yielding synthetic strategy.

Microwave Irradiation as an Accelerated Synthetic Approach

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields in a variety of chemical transformations, including the Michaelis-Arbuzov reaction. The use of microwave irradiation can significantly reduce the reaction times required for the synthesis of diethyl (4-bromobutyl)phosphonate compared to conventional heating methods.

Efficiency and Selectivity under Microwave Conditions

In the context of synthesizing diethyl (4-bromobutyl)phosphonate, microwave assistance can enhance the rate of the reaction between triethyl phosphite and 1,4-dibromobutane. The selectivity for the mono-phosphonated product over the di-phosphonated byproduct may also be improved under carefully controlled microwave conditions, potentially by allowing for the use of lower temperatures and shorter reaction times, which can minimize the extent of the second phosphonation reaction.

| Synthesis Method | Key Advantages |

| Microwave Irradiation | Reduced reaction times, improved yields, potentially higher selectivity |

Alternative Synthetic Routes for Introducing Phosphonic Acid Moieties

Beyond the direct synthesis of this compound, its derivatives, particularly diethyl (4-bromobutyl)phosphonate, serve as valuable intermediates for introducing the phosphonic acid moiety into other molecules through alternative synthetic routes.

Substitution Reactions Utilizing the Bromine as a Leaving Group

The bromine atom in diethyl (4-bromobutyl)phosphonate is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of the 4-(diethylphosphono)butyl group to a wide variety of nucleophiles.

For example, amines, thiols, and carbanions can displace the bromide to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This strategy is a versatile method for synthesizing more complex molecules containing a phosphonate group, which can then be hydrolyzed to the corresponding phosphonic acid if desired. The efficiency of these substitution reactions depends on the nucleophilicity of the attacking species and the reaction conditions employed.

| Nucleophile | Product Type |

| Amines | Aminophosphonates |

| Thiols | Thioalkylphosphonates |

| Carbanions | Alkylphosphonates |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Three of the most prominent methods are the Suzuki, Heck, and Sonogashira reactions. These reactions typically involve the coupling of an organohalide or triflate with an organometallic or unsaturated partner. While these methods are broadly applicable, their specific application to this compound and its simple alkyl esters is not well-documented in scientific literature. The following provides a general overview of these reactions, which could theoretically be applied to derivatives of this compound.

Suzuki Coupling

The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

A general scheme for a potential Suzuki coupling involving a derivative of this compound would be:

Reactants: Diethyl (4-bromobutyl)phosphonate and an arylboronic acid.

Catalyst System: A palladium(0) source, often generated in situ from a precursor like palladium(II) acetate, and a phosphine ligand.

Base: A base such as potassium carbonate or potassium phosphate (B84403) is required to activate the organoboron species.

Solvent: Typically, a mixture of an organic solvent (like toluene or dioxane) and water is used.

While there is extensive literature on the Suzuki coupling of aryl and vinyl halides, the use of unactivated alkyl bromides such as in diethyl (4-bromobutyl)phosphonate can be more challenging and often requires specialized catalyst systems.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org A hypothetical Heck reaction with a derivative of this compound might involve its coupling with an alkene.

Reactants: Diethyl (4-bromobutyl)phosphonate and an alkene (e.g., styrene or an acrylate).

Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are common catalysts. wikipedia.org

Base: A base like triethylamine is used to neutralize the hydrogen halide formed during the reaction. wikipedia.org

Solvent: Polar aprotic solvents such as DMF or acetonitrile are often employed.

The Heck reaction is most efficient with aryl and vinyl halides, and its application with unactivated alkyl halides is less common and can be challenging.

Sonogashira Coupling

The Sonogashira coupling is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base. organic-chemistry.org

A potential Sonogashira coupling scenario with a derivative of this compound would entail:

Reactants: Diethyl (4-bromobutyl)phosphonate and a terminal alkyne.

Catalyst System: A palladium(0) catalyst and a copper(I) salt (e.g., copper(I) iodide).

Base: An amine base like triethylamine or diisopropylamine, which also often serves as the solvent.

Similar to the Suzuki and Heck reactions, the Sonogashira coupling is most effective with sp²-hybridized carbon-halide bonds, and its use with sp³-hybridized systems like in this compound derivatives is not standard.

The absence of specific documented examples and data tables for these cross-coupling reactions with this compound or its simple esters prevents a more detailed, data-rich discussion in this section.

Derivatization Strategies and Functionalization of 4 Bromobutylphosphonic Acid

Synthesis of Phosphonate (B1237965) Esters from 4-Bromobutylphosphonic Acid

The conversion of this compound to its corresponding esters is a fundamental step in its derivatization. The Michaelis-Arbuzov reaction is a prominent method for creating the carbon-phosphorus bond necessary for synthesizing ω-bromoalkylphosphonates. mdpi.comresearchgate.net This reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net Specifically, diethyl ω-bromoalkylphosphonates can be synthesized from the corresponding dibromoalkanes and triethyl phosphite. To favor the formation of the monosubstituted product, a large excess of the α,ω-dihaloalkane can be used. researchgate.net

Optimization of the Michaelis-Arbuzov reaction conditions is crucial for achieving good yields and improving the sustainability of the process. mdpi.com For instance, the synthesis of diethyl (4-bromobutyl)phosphonate can be achieved by reacting 1,4-dibromobutane (B41627) with triethyl phosphite.

Hydrolysis of Phosphonate Esters to Yield Phosphonic Acid Derivatives

The cleavage of phosphonate esters to regenerate the phosphonic acid is a critical step in many synthetic pathways. This hydrolysis can be accomplished under both acidic and basic conditions, or through the use of trimethylsilyl (B98337) halides. nih.gov

Methods for Cleavage of Esters (e.g., TMSBr, NaI)

Milder reagents like trialkylsilyl halides are often preferred for dealkylating phosphonate esters to avoid the harsh conditions of concentrated acids like HCl or HBr, which can be detrimental to sensitive functional groups. google.com Bromotrimethylsilane (TMSBr) is a highly reactive and chemoselective reagent for this purpose. google.comgoogle.com The process involves the cleavage of the P-O alkyl ester bonds to form trimethylsilyl esters, which are then readily hydrolyzed with water to yield the phosphonic acid. google.com

The efficiency of silyl-mediated cleavage can be enhanced by the addition of sodium iodide (NaI). unive.itnih.gov For instance, the hydrolysis of KuQuinone phosphonate esters was successfully achieved with TMSBr in the presence of NaI. unive.it The higher nucleophilicity of the iodide ion facilitates the formation of the trimethylsilyl intermediate, leading to almost quantitative yields of the corresponding phosphonic acid. unive.it This method is particularly effective when other hydrolysis techniques, such as using hydrobromic acid or hydrochloric acid under microwave irradiation, prove unsuccessful. unive.it

Tailored Functionalization of Complex Organic Molecules

ω-Bromoalkylphosphonates, such as those derived from this compound, are valuable building blocks for the specific functionalization of complex organic molecules. mdpi.comunive.it The presence of the terminal bromine allows for nucleophilic substitution reactions, enabling the attachment of the phosphonate moiety to a variety of molecular scaffolds. This strategy is particularly useful in medicinal chemistry and materials science for modifying the properties of target molecules. mdpi.com

Synthesis of KuQuinone Phosphonate Esters and Phosphonic Acid KuQuinone Derivatives

An important application of ω-bromoalkylphosphonates is in the synthesis of novel KuQuinone derivatives. mdpi.comunive.it KuQuinones are a class of polycyclic quinones. researchgate.net The synthesis of KuQuinone phosphonate esters involves reacting 2-hydroxy-1,4-naphthoquinone (B1674593) with an appropriate ω-bromoalkylphosphonate in the presence of a base (such as cesium carbonate) and a ferrocene (B1249389) catalyst. unive.it

Following the synthesis of the phosphonate esters, hydrolysis yields the corresponding phosphonic acid KuQuinone derivatives. mdpi.comunive.it This transformation is significant as the phosphonic acid group serves as a strong anchoring group to metal oxides. mdpi.comunive.it

Impact on Solubility and Anchoring Properties

The introduction of a phosphonate ester into the side chain of a KuQuinone molecule significantly enhances its solubility in organic solvents. unive.it Conversely, the resulting phosphonic acid derivatives are generally insoluble in apolar organic solvents but show improved solubility in water, especially in the presence of a base that deprotonates the phosphonic acid. unive.it

The phosphonic acid functionality is strategically important for applications where anchoring to metal oxide surfaces is required, such as in photo(electro)chemical devices. unive.it Compared to carboxylates, phosphonic acids form more stable bonds with metal oxides, offering better anchoring strength and reproducibility in monolayer deposition. unive.it

Incorporation into Amino Carboxylic-Phosphonic Acid Derivatives

4-Bromobutylphosphonate can be utilized in the diastereoselective alkylation of chiral enolates to synthesize chiral amino carboxylic-phosphonic acid derivatives. This approach allows for the introduction of a phosphonate-containing side chain into an amino acid framework, leading to the creation of novel phosphono-amino acids. The removal of the chiral auxiliary can provide access to both (R)- and (S)-enantiomers of the target compounds in high yields.

Asymmetric Synthesis Approaches

The enantioselective synthesis of phosphonic acids and their derivatives is of significant interest due to the stereospecific interactions of chiral molecules in biological systems. While direct asymmetric synthesis of this compound is not extensively documented, several catalytic asymmetric methods for the formation of C-P bonds can be considered as viable strategies.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations. nih.govresearchgate.net These catalysts, derived from chiral scaffolds like BINOL, can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, CPAs have been successfully employed in the enantioselective hydrophosphonylation of imines and other electrophiles. This approach could theoretically be adapted to a precursor of this compound, such as an unsaturated bromoalkene, to introduce the phosphonate group in a stereocontrolled manner.

Another promising avenue is the use of metal complexes with chiral ligands to catalyze the asymmetric addition of phosphites to suitable substrates. For example, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has demonstrated high efficiency in creating chiral centers. chemrxiv.org A similar strategy involving the conjugate addition of a phosphonating agent to a Michael acceptor containing a bromoalkyl chain could potentially yield chiral this compound derivatives.

Organocatalysis, beyond CPAs, also offers valuable tools. For example, chiral quinine-based thiourea (B124793) catalysts have been effective in promoting the enantioselective phospha-Michael reaction of diphenylphosphonate with nitroolefins, achieving high enantiomeric excesses. mdpi.com The application of such catalysts to substrates structurally related to this compound precursors could provide a direct route to chiral targets.

Below is a table summarizing potential asymmetric synthesis strategies:

| Catalytic System | Reaction Type | Potential Substrate | Expected Outcome |

| Chiral Phosphoric Acids (CPAs) | Hydrophosphonylation | Unsaturated bromoalkene | Enantioenriched bromoalkylphosphonate |

| Rhodium/Chiral Ligand | Conjugate Addition | Bromoalkyl-substituted Michael acceptor | Chiral bromoalkylphosphonate |

| Chiral Quinine-Thiourea | Phospha-Michael Addition | Bromoalkyl-substituted nitroolefin | Chiral bromoalkylphosphonate |

Strategies Involving Bromoalkyl Chains (e.g., from L-homoserine)

The use of naturally occurring chiral molecules as starting materials provides an effective method for the synthesis of enantiomerically pure compounds. L-homoserine, a readily available amino acid, is a particularly attractive precursor for the synthesis of chiral derivatives of this compound due to its four-carbon backbone and inherent chirality.

A common strategy involves the conversion of L-homoserine into a more synthetically versatile intermediate, such as (S)-α-amino-γ-butyrolactone hydrobromide. This can be achieved by treating L-methionine with bromoacetic acid. The resulting homoserine lactone can then be N-acylated to protect the amine and activate the lactone for further transformations.

While the direct conversion of L-homoserine to this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be envisioned. This would involve the transformation of the amino group of L-homoserine into a bromine atom with retention or inversion of configuration, followed by the conversion of the carboxylic acid or a derivative thereof into a phosphonic acid group.

A key challenge in this approach is the stereoselective replacement of the amino group with a bromine atom. This can often be a complex transformation that may proceed with varying degrees of stereochemical control. Subsequently, the introduction of the phosphonic acid moiety would need to be accomplished without racemization of the existing chiral center.

The following table outlines a conceptual synthetic pathway from L-homoserine:

| Starting Material | Key Intermediate | Key Transformations | Target Moiety |

| L-Homoserine | Chiral γ-bromo-α-hydroxybutanoic acid derivative | 1. Diazotization of the amino group to a hydroxyl group. 2. Conversion of the hydroxyl group to a bromine atom. | Chiral 4-bromobutyl chain |

| Chiral 4-bromobutyl intermediate | Chiral this compound derivative | 1. Reduction of the carboxylic acid to an alcohol. 2. Conversion of the alcohol to a leaving group. 3. Nucleophilic substitution with a phosphite reagent (Arbuzov reaction). | Phosphonic acid group |

Further research is required to optimize these potential synthetic routes and to fully explore the derivatization strategies for producing enantiomerically pure this compound and its analogues.

Advanced Research Applications and Potentials

Biomedical Applications

The unique properties of the phosphonic acid group make it a valuable component in the design of bioactive molecules. Its ability to act as a stable bioisostere of a phosphate (B84403) group, combined with its high polarity, underpins its utility in a range of biomedical contexts. frontiersin.orgnih.gov

Pharmaceutical Field and Pharmacologically Active Compounds

Phosphonates, compounds containing a C-PO(OH)₂ group, are integral to numerous pharmacologically active agents. wikipedia.org Their resistance to enzymatic hydrolysis by phosphatases and phosphodiesterases, compared to phosphate esters, provides a significant metabolic stability advantage in drug design. frontiersin.org This stability, along with the ability of the phosphonate (B1237965) group to interact with biological targets that recognize phosphates, has led to the development of successful drugs. nih.gov 4-Bromobutylphosphonic acid, possessing this key functional group, represents a starting point for the synthesis of novel therapeutic candidates.

A significant challenge in drug development is ensuring adequate water solubility for effective delivery and bioavailability. The phosphonic acid group is highly polar and ionizable, which can substantially increase the hydrophilicity of organic molecules. nih.govd-nb.info Incorporating a phosphonic acid moiety, such as the one in this compound, into a larger, more hydrophobic drug molecule can improve its solubility profile. acs.org This strategy is employed to convert poorly soluble compounds into viable drug candidates by improving their pharmacokinetic properties. The deprotonated, anionic form of the phosphonic acid at physiological pH is particularly effective at increasing water solubility. d-nb.inforesearchgate.net

The phosphonic acid functional group is a cornerstone of several important antiviral drugs. wikipedia.org These agents often function by mimicking the pyrophosphate group that is released during the DNA polymerization process catalyzed by viral polymerases. nih.gov

Phosphonoformic acid (Foscarnet): This compound is a well-known antiviral agent that non-competitively inhibits the pyrophosphate binding site on viral DNA polymerases and reverse transcriptases. stanford.edumedscape.com By blocking this site, it prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain. stanford.edu This mechanism makes it effective against herpesviruses and HIV. nih.govnih.gov

Phosphonoacetic acid: Similar to foscarnet, phosphonoacetic acid specifically inhibits viral DNA polymerases, with a particularly noted activity against herpesviruses. nih.gov It binds to the polymerase, allowing the initiation of DNA synthesis but preventing the subsequent addition of deoxynucleosides to the growing chain. nih.gov

The structural features of this compound, with its phosphonic acid head, provide a scaffold that could be elaborated into novel polymerase inhibitors. The bromo-butyl tail could be used to attach other moieties designed to enhance binding to the viral enzyme.

Phosphonic acid-containing compounds have shown promise as anti-malarial agents. The primary example is Fosmidomycin, which targets a metabolic pathway in the malaria parasite (Plasmodium falciparum) that is absent in humans, offering a high degree of selectivity.

Fosmidomycin: This drug inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate (DXP) reductoisomerase (also known as MEP synthase), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. fraunhofer.de Isoprenoids are essential for the parasite's survival. Fosmidomycin's structure features a phosphonate group that mimics the phosphate in the natural substrate. researchgate.net Research has focused on creating derivatives and conjugates of Fosmidomycin to improve its potency against drug-resistant malaria strains. nih.govnih.gov The development of new phosphonate-containing molecules, potentially synthesized from starting materials like this compound, remains an active area of research to combat malaria. mdpi.com

Fosfomycin is a clinically important phosphonic acid antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. wikipedia.org Its unique mechanism of action involves the disruption of bacterial cell wall synthesis. patsnap.com

Fosfomycin: This antibiotic irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). wikipedia.orgdrugbank.com MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.govdovepress.com Fosfomycin acts as an analog of the substrate phosphoenolpyruvate (B93156) (PEP) and covalently binds to a cysteine residue in the enzyme's active site, leading to its inactivation. drugbank.comnih.gov This ultimately results in cell lysis and bacterial death. patsnap.com The success of Fosfomycin highlights the potential of phosphonate-containing compounds as effective antibacterial agents.

Targeting Enzyme Active Sites (e.g., Tryptophan Synthase)

The specific and irreversible modification of enzyme active sites is a powerful strategy in biochemistry for both therapeutic intervention and research purposes. Bifunctional molecules like this compound, which combine a targeting moiety (the phosphonic acid) and a reactive group (the alkyl bromide), are conceptually ideal for creating such "affinity labels."

Affinity labels are designed to first bind non-covalently to an enzyme's active site due to a structural resemblance to the natural substrate. wikipedia.orgnih.gov Following this specific binding, a reactive group on the label forms a covalent bond with a nearby amino acid residue, permanently inactivating the enzyme. taylorandfrancis.com The bromo-butyl group of this compound can act as the reactive electrophile, forming a covalent bond with nucleophilic residues like cysteine or histidine within an active site.

Tryptophan Synthase: This enzyme, found in bacteria, plants, and fungi, catalyzes the final two steps in the biosynthesis of tryptophan. wikipedia.orgnih.gov It is a well-studied multienzyme complex composed of α and β subunits. proteopedia.org The α-subunit cleaves indole-3-glycerol phosphate to produce indole (B1671886), which is then channeled through a 25 Ångstrom-long hydrophobic tunnel to the β-subunit. wikipedia.orgnih.gov The β-subunit, which contains a pyridoxal (B1214274) phosphate (PLP) cofactor, then catalyzes the condensation of indole with serine to form tryptophan. wikipedia.org The active sites of this enzyme are well-characterized, making it a model system for studying enzyme mechanisms and inhibition. acs.org While there is no specific research on this compound targeting Tryptophan Synthase, the principles of affinity labeling could be applied to design inhibitors for this or other essential metabolic enzymes. nih.gov

Photo(electro)chemical Applications

Beyond its biochemical potential, this compound is a valuable molecule in materials science, particularly for modifying surfaces in photo(electro)chemical devices. researchgate.net

Functionalization of Conductive Metal-Oxides

The phosphonic acid group is an excellent anchoring moiety for binding organic molecules to the surfaces of various metal oxides, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides. researchgate.netacs.orgresearchgate.net This covalent attachment is robust and stable, even under conditions where other linkers like carboxylic acids might fail. rsc.org

The functionalization process involves the condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface, forming strong M-O-P bonds (where M is the metal). acs.org The this compound molecule allows for a two-step functionalization strategy:

Anchoring : The phosphonate group binds the molecule to the metal oxide surface.

Secondary Functionalization : The terminal bromine atom serves as a reactive site for subsequent chemical reactions (e.g., nucleophilic substitution), allowing for the attachment of other functional molecules like dyes, catalysts, or polymers.

Anchoring Groups for Photo(electro)chemical Devices

In devices like dye-sensitized solar cells (DSSCs), the stability and electronic coupling of the dye to the semiconductor surface are paramount. Phosphonic acids have emerged as promising anchoring groups due to their strong binding and stability compared to the more commonly used carboxylic acids. rsc.orgscispace.comhep.com.cn

While carboxylic acid linkers can sometimes allow for higher dye loading, phosphonate-linked dyes are considerably less prone to leaching from the surface, especially under alkaline conditions, leading to improved long-term device stability. rsc.org The phosphonate group can bind to a TiO₂ surface in several ways, including monodentate, bidentate, and tridentate modes, with the bidentate bridging mode often being the most stable. acs.org The use of phosphonic acids can also create a surface dipole layer that shifts the band edges of the semiconductor, which can be harnessed to increase the photovoltage of the device. semanticscholar.org

| Anchoring Group | Binding Strength | Stability | Dye Loading | Impact on Photovoltage |

| Carboxylic Acid | Moderate | Lower (prone to leaching) | High | Standard |

| Phosphonic Acid | Strong | High (resistant to leaching) | Moderate | Can induce favorable dipole |

This table provides a comparative overview of common anchoring groups used in photo(electro)chemical devices. rsc.orgscispace.com

Role in Photocatalysis

In the field of photocatalysis, surface modification of semiconductor materials like TiO₂ is crucial for enhancing efficiency and selectivity. wikipedia.org this compound can be used to modify photocatalyst surfaces to control their properties. By anchoring this molecule, the surface can be made more hydrophobic, or the reactive bromine handle can be used to attach specific catalytic sites. This functionalization can prevent agglomeration of nanoparticle catalysts and improve their dispersion in various media. researchgate.net The formation of a stable organic layer via phosphonate binding can also passivate surface trap states, potentially leading to more efficient charge separation and enhanced photocatalytic activity. researchgate.net

Materials Science Applications

This compound is a bifunctional molecule that has garnered interest in materials science for its ability to form self-assembled monolayers (SAMs) on a variety of oxide surfaces. The phosphonic acid group serves as a robust anchor to the substrate, while the terminal bromo-group provides a reactive site for subsequent chemical modifications. This dual functionality makes it a versatile building block for the creation of complex, functional surfaces.

Self-Assembly Materials and Contact Printing

The primary application of this compound in this domain is as a foundational layer for the fabrication of more complex surface architectures through a "grafting-from" approach. This typically involves a two-step process: the formation of a self-assembled monolayer, followed by a surface-initiated polymerization.

Self-Assembled Monolayers (SAMs):

This compound readily forms dense, well-ordered self-assembled monolayers on various metal oxide surfaces, such as silicon oxide, titanium oxide, and aluminum oxide. The phosphonic acid headgroup strongly binds to the surface hydroxyl groups of the substrate, leading to the formation of a stable, covalently bound monolayer. The butyl chains then orient themselves away from the surface, creating a new surface with exposed bromo-functional groups.

Surface-Initiated Polymerization:

The terminal bromo-group of the self-assembled this compound molecules can act as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). This technique allows for the growth of polymer chains directly from the surface, resulting in the formation of a dense layer of end-grafted polymers known as "polymer brushes." The properties of these polymer brushes, such as their thickness, density, and chemical functionality, can be precisely controlled by adjusting the polymerization conditions.

This "grafting-from" method is advantageous as it allows for the creation of much thicker and denser polymer coatings than would be possible by simply adsorbing pre-formed polymers onto the surface (a "grafting-to" approach).

Contact Printing for Patterned Surfaces:

Microcontact printing (µCP) can be employed to spatially control the formation of the initial this compound SAM. In this technique, an elastomeric stamp with a defined pattern is "inked" with a solution of this compound and then brought into contact with the substrate. The phosphonic acid is transferred only in the areas of contact, creating a patterned SAM.

Subsequent SI-ATRP from these patterned initiator monolayers results in the formation of patterned polymer brushes. This allows for the creation of surfaces with micro- or even nanoscale patterns of different chemical and physical properties, which is highly desirable for a wide range of applications, including the fabrication of biosensors, microfluidic devices, and platforms for patterned cell culture.

The combination of self-assembly, surface-initiated polymerization, and contact printing provides a powerful toolkit for the bottom-up fabrication of complex and functional materials, with this compound serving as a key molecular linker between the inorganic substrate and the organic functional layer.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C4H10BrO3P |

| Molecular Weight | 216.99 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 127-131 °C |

| Solubility | Soluble in water and polar organic solvents |

Future Research Directions and Unexplored Avenues

Development of Novel Phosphorus-Containing Compounds with Tailored Properties

Omega(ω)-bromoalkylphosphonates, including 4-Bromobutylphosphonic acid, are gaining significant attention as crucial building blocks for the tailored functionalization of complex organic molecules. unive.it Their bifunctional nature allows for the introduction of the phosphonic acid group into larger structures, imparting properties such as high affinity for metal-oxides, which is beneficial for biomedical and photo(electro)chemical applications. unive.it

A notable example is the use of ω-bromoalkylphosphonates in the synthesis of new KuQuinone derivatives. unive.it Researchers have successfully created KuQuinone phosphonate (B1237965) esters, which can be hydrolyzed to produce KuQuinone phosphonic acids. unive.itunive.it This functionalization is of great interest due to the potential pharmacological applications of organic phosphonic acids and their utility in modifying conductive metal-oxides. unive.itunive.it The ability to use these compounds as synthons opens pathways for creating a library of novel phosphorus-containing molecules with specifically designed properties for advanced applications.

Exploration of Sustainable Synthetic Protocols for ω-Bromoalkylphosphonates

The synthesis of ω-bromoalkylphosphonates is pivotal for their application. unive.itmdpi.com The Michaelis-Arbuzov reaction is a common method for their preparation. unive.itmdpi.com However, traditional protocols often lack selectivity and require a large excess of the dibromoalkane substrate to prevent di-substitution, leading to significant waste. unive.it

Recent research has focused on optimizing the Michaelis-Arbuzov reaction to enhance its sustainability while maintaining good yields. mdpi.com Key improvements include significantly reducing the amount of α,ω-dibromoalkane substrate, thereby minimizing chemical waste. unive.it Optimized conditions often involve solvent-free reactions at high temperatures, which is an eco-friendly strategy for synthesizing organophosphorus compounds. unive.itresearchgate.net Future exploration in this area aims to further refine these protocols, potentially extending the substrate scope to create a diverse library of ω-bromoalkylphosphonates through greener and more efficient synthetic routes. unive.it The development of sustainable chemical synthesis frameworks is crucial for producing alternatives to hazardous chemicals, such as some organophosphates used as flame retardants. nih.gov

Table 1: Comparison of Synthetic Protocols for ω-Bromoalkylphosphonates

| Parameter | Traditional Michaelis-Arbuzov | Optimized Sustainable Protocol |

|---|---|---|

| Substrate Ratio | Large excess (3-20 equivalents) of dibromoalkane required unive.it | Significantly reduced excess of dibromoalkane unive.it |

| Solvent Use | Often requires solvents | Can be performed solventless unive.itresearchgate.net |

| Byproducts/Waste | High, due to di-substitution and excess substrate | Reduced waste generation unive.it |

| Efficiency | Yields can be variable; lacks selectivity unive.it | Good yields with improved selectivity unive.itmdpi.com |

Further Elucidation of Structure-Activity Relationships in Biological Systems

The biological activity of organophosphorus compounds is intrinsically linked to their molecular structure. rsc.orgnih.govnih.gov For phosphonate antibiotics like dehydrophos, specific structural features such as the phosphonate monomethyl ester and the vinyl phosphonate moiety are critical for their bactericidal effects. rsc.orgnih.gov Similarly, in bisphosphonates used to treat bone disorders, the length of the aliphatic side chain significantly influences their efficacy in inhibiting bone resorption. nih.gov

While specific studies on this compound are limited, these general principles of structure-activity relationships (SAR) provide a clear direction for future research. Elucidating the SAR for this compound and its derivatives would involve synthesizing analogues with modified alkyl chain lengths, different terminal functional groups (in place of bromine), or alterations to the phosphonic acid group. wikipedia.org Investigating how these structural changes impact biological activities, such as antimicrobial or bone-targeting properties, could lead to the discovery of new therapeutic agents. rsc.orgnih.gov The phosphonate group is a well-known bioisostere for phosphate (B84403), a feature leveraged in antiviral drugs, highlighting the potential for phosphonate derivatives in medicinal chemistry. wikipedia.orgrsc.org

Advanced Applications in Drug Discovery and Materials Engineering

The unique properties of phosphonic acids make them suitable for a range of advanced applications. The phosphonic acid group's ability to act as a stable bioisostere for the phosphate moiety has been widely used in medicinal chemistry to develop drugs, including antiviral agents like Tenofovir. wikipedia.orgnih.govresearchgate.net Furthermore, their high affinity for calcium ions makes them excellent candidates for bone-targeting drugs used in treating osteoporosis. nih.gov

In materials engineering, this compound serves as a reactive molecule for covalent anchoring and surface modification. colorectalresearch.com Phosphonic acids are used in self-assembly materials and for the functionalization of surfaces. nih.govtcichemicals.com Their strong binding to metal oxides is a key feature for these applications. unive.it Future research could focus on developing novel drug delivery systems that target bone tissue or creating advanced materials with tailored surface properties for electronics, sensors, or biomedical devices. The versatility of ω-bromoalkylphosphonates as synthetic building blocks supports their potential in creating new functional materials and pharmacologically active compounds. unive.itunive.it

Table 2: Potential Applications of this compound Derivatives

| Field | Application | Key Feature |

|---|---|---|

| Drug Discovery | Antiviral Agents | Phosphonate group as a phosphate bioisostere wikipedia.orgnih.gov |

| Bone-Targeting Drugs | High affinity of phosphonic acid for calcium ions nih.gov | |

| Materials Engineering | Self-Assembling Monolayers | Covalent anchoring via phosphonic acid group colorectalresearch.comtcichemicals.com |

| Surface Functionalization | Modification of metal-oxide surfaces unive.itnih.gov | |

| Photo(electro)chemical Devices | Use in novel KuQuinone-based materials unive.it |

Q & A

Basic Research Questions

Q. What is the role of 4-bromobutylphosphonic acid in PROTAC design?

- Methodological Answer : this compound serves as a linker in PROTACs (PROteolysis-Targeting Chimeras), connecting the target protein ligand to the E3 ubiquitin ligase ligand. Its bromine atom enables further functionalization (e.g., nucleophilic substitution), while the phosphonic acid group enhances solubility and stability in aqueous environments. The butyl chain balances flexibility and steric effects, critical for ternary complex formation .

Q. How is this compound synthesized, and what are key characterization techniques?

- Methodological Answer : Common synthetic routes include:

- McKenna’s reaction : Hydrolysis of phosphonate esters using bromotrimethylsilane (BTMS) followed by acid workup .

- Direct phosphorylation : Reaction of 4-bromobutanol with phosphorus trichloride, followed by oxidation.

Characterization involves NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm structure, mass spectrometry (MS) for molecular weight validation, and HPLC to assess purity (>95% typically required for PROTAC applications) .

Q. What storage conditions are recommended for this compound?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or bromine dissociation. Pre-aliquot the compound to avoid repeated freeze-thaw cycles, which can degrade phosphonic acid groups .

Advanced Research Questions

Q. How can researchers optimize the linker length and flexibility of this compound in PROTACs?

- Methodological Answer : The butyl chain (4 carbons) balances rigidity and flexibility. To optimize:

- Compare with shorter (e.g., propyl) or longer (e.g., pentyl) linkers using surface plasmon resonance (SPR) to measure binding kinetics.

- Use molecular dynamics simulations to model ternary complex stability.

- Validate degradation efficiency via western blotting (target protein levels) and cell viability assays .

Q. Why do studies report variability in PROTAC degradation efficiency when using this compound linkers?

- Methodological Answer : Contradictions arise from:

- Cell-type specificity : E3 ligase expression varies (e.g., CRBN vs. VHL). Perform qPCR or proteomics to quantify ligase levels.

- Linker stability : Phosphonic acid hydrolysis in serum can reduce efficacy. Use serum stability assays (HPLC monitoring) and compare with ester-protected derivatives.

- Subcellular localization : Linker hydrophilicity affects nuclear/cytoplasmic partitioning. Use confocal microscopy with fluorescently tagged PROTACs .

Q. How does the phosphonic acid group influence the compound’s reactivity in aqueous vs. organic solvents?

- Methodological Answer : The phosphonic acid group is acidic (pKa ~2-3), making it protonated in aqueous buffers but deprotonated in basic conditions. This impacts:

- Solubility : Higher solubility in polar solvents (e.g., water, DMSO).

- Reactivity : Forms stable hydrogen bonds with proteins. Use pH titration experiments and FTIR spectroscopy to study protonation states in different solvents .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Stoichiometric control : Use in-line FTIR to monitor reaction progress and ensure complete phosphorylation.

- Purification : Employ column chromatography (silica gel, eluting with methanol/chloroform) or recrystallization from ethanol/water mixtures.

- Quality control : Mandate ³¹P NMR to confirm absence of phosphonate ester impurities (<2% threshold) .

Data Contradictions and Cautions

- CAS Number Discrepancy : (CAS 1190-14-3) and (CAS 5943-62-4) list conflicting identifiers. Verify compound identity via NMR and MS cross-referencing with vendor-provided COA (Certificate of Analysis).

- Degradation Efficiency : Conflicting reports may stem from unaccounted variables like cell passage number or proteasome activity . Include positive controls (e.g., bortezomib for proteasome inhibition) in experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.